molecular formula C8H8BNO3 B1425479 3-Oxoisoindolin-5-ylboronic acid CAS No. 1370535-30-0

3-Oxoisoindolin-5-ylboronic acid

Cat. No.: B1425479
CAS No.: 1370535-30-0
M. Wt: 176.97 g/mol
InChI Key: WXPUOOLWEMWSIK-UHFFFAOYSA-N
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Description

3-Oxoisoindolin-5-ylboronic acid is a boronic acid derivative with the molecular formula C8H8BNO3 and a molecular weight of 176.96 g/mol . This compound is characterized by the presence of a boronic acid group attached to an isoindolinone structure, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Scientific Research Applications

3-Oxoisoindolin-5-ylboronic acid has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for 3-Oxoisoindolin-5-ylboronic acid indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

3-Oxoisoindolin-5-ylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteasomes. Proteasomes are enzyme complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. The boronic acid group in this compound can form reversible covalent bonds with the active sites of proteasomes, inhibiting their activity. This interaction is crucial for studying the regulation of protein degradation and has implications for developing treatments for diseases such as cancer, where proteasome inhibition can lead to the accumulation of damaged proteins and induce cell death .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of proteasomes by this compound can disrupt the ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins. This accumulation can trigger stress responses, alter gene expression, and affect cellular metabolism. Additionally, this compound has been shown to induce apoptosis in cancer cells by disrupting the balance of pro- and anti-apoptotic proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the active sites of proteasomes. The boronic acid group forms a reversible covalent bond with the hydroxyl group of the threonine residue in the proteasome’s active site. This binding inhibits the proteasome’s ability to degrade proteins, leading to the accumulation of damaged or misfolded proteins within the cell. This inhibition can activate stress response pathways, such as the unfolded protein response, and ultimately lead to cell death. Additionally, this compound can modulate other cellular processes by interacting with various enzymes and proteins involved in cell signaling and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained proteasome inhibition, resulting in prolonged stress responses and potential cytotoxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit proteasome activity without causing significant toxicity. At higher doses, this compound can induce toxic effects, such as liver damage and systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse effects. These findings highlight the importance of optimizing dosage regimens for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to protein degradation and cellular stress responses. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins and activation of stress response pathways. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters and can accumulate in certain cellular compartments. Its distribution within tissues is also affected by factors such as blood flow and tissue permeability. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, this compound can localize to the endoplasmic reticulum, where it can interact with proteasomes and modulate protein degradation. Additionally, the compound’s localization to other organelles, such as mitochondria, can influence its effects on cellular metabolism and stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxoisoindolin-5-ylboronic acid typically involves the reaction of isoindolinone derivatives with boronic acid reagents. One common method is the palladium-catalyzed borylation of isoindolinone using bis(pinacolato)diboron under mild conditions . This reaction proceeds efficiently in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Oxoisoindolin-5-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Major Products:

    Arylboronic Acids: Formed through Suzuki-Miyaura coupling

    Boronic Esters: Resulting from oxidation reactions

    Boronic Alcohols: Produced via reduction reactions

Mechanism of Action

The mechanism of action of 3-Oxoisoindolin-5-ylboronic acid primarily involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and hydroxyl groups in biomolecules, leading to the inhibition of enzymes such as proteases and kinases . This interaction is crucial for its potential therapeutic applications.

Comparison with Similar Compounds

Uniqueness: 3-Oxoisoindolin-5-ylboronic acid is unique due to its isoindolinone structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in the synthesis of complex molecules and in the development of boron-based pharmaceuticals.

Properties

IUPAC Name

(3-oxo-1,2-dihydroisoindol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO3/c11-8-7-3-6(9(12)13)2-1-5(7)4-10-8/h1-3,12-13H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPUOOLWEMWSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(CNC2=O)C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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